Isooctyl undecyl phthalate

Description

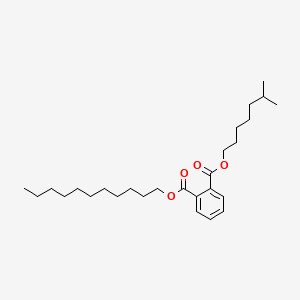

Structure

2D Structure

Properties

CAS No. |

96507-84-5 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |

InChI Key |

ASYJIYUQBUFLPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Research

Esterification Reactions in Isooctyl Undecyl Phthalate (B1215562) Synthesis

The fundamental chemical process for producing isooctyl undecyl phthalate is the esterification of phthalic anhydride (B1165640) with isooctyl alcohol and undecyl alcohol. This reaction is typically carried out at elevated temperatures and involves the formation of an ester bond between the carboxyl groups of the phthalic acid precursor and the hydroxyl groups of the alcohols, with the elimination of water.

C₆H₄(CO)₂O + ROH + R'OH → C₆H₄(COOR)(COOR') + H₂O

Where R is the isooctyl group and R' is the undecyl group.

To drive the reaction toward the formation of the diester product, the water produced during the reaction is continuously removed, typically through azeotropic distillation.

A variety of catalyst systems have been developed and are employed in the industrial production of phthalate esters. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, research has focused on developing more environmentally friendly and reusable alternatives. researchgate.netgoogleapis.com

Commonly used catalysts in phthalate ester synthesis include:

Brønsted acids: Sulfuric acid and p-toluenesulfonic acid are conventional homogeneous catalysts that are highly active but can be corrosive and difficult to separate from the product. googleapis.com

Lewis acids: Organometallic compounds, particularly titanium-based catalysts like tetrabutyl titanate, are widely used due to their high activity and selectivity. academax.com Iron(III) chloride (FeCl₃) has also been investigated as an effective Lewis acid catalyst. researchgate.net

Solid acid catalysts: To overcome the issues associated with homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These include sulfated zirconia, zeolites, and ion-exchange resins like Amberlyst-15. researchgate.netias.ac.in These catalysts are easily separated from the reaction mixture and can be recycled, making the process more sustainable.

Ionic liquids: Functionalized dicationic ionic liquids have emerged as green and efficient catalysts for phthalate ester synthesis. ias.ac.in They exhibit high catalytic activity and can be easily separated and reused. researchgate.net

Optimizing the synthesis of phthalate esters is crucial for maximizing yield, minimizing reaction time, and reducing energy consumption. Key parameters that are manipulated for process optimization include:

Molar Ratio of Reactants: The ratio of alcohol to phthalic anhydride is a critical factor. An excess of alcohol is typically used to shift the equilibrium towards the formation of the diester product. The optimal molar ratio can vary depending on the specific alcohols and catalyst used. sciforum.netgoogle.com

Catalyst Concentration: The amount of catalyst affects the reaction rate. Optimizing the catalyst concentration is essential to achieve a high conversion rate without incurring unnecessary costs or causing unwanted side reactions. sciforum.net

Reaction Temperature: The esterification reaction is temperature-dependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as ether formation from the alcohols or dehydration. The optimal temperature is a trade-off between reaction rate and selectivity. ias.ac.in

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the reactants to the desired product. sciforum.net

Water Removal: Efficient removal of water is critical to drive the reversible esterification reaction to completion. Techniques like azeotropic distillation with a suitable solvent are commonly employed.

Response surface methodology and other statistical experimental design techniques are often used to systematically study the effects of these parameters and identify the optimal operating conditions for a given catalyst system. sciforum.net

Industrial Chemistry Research of this compound Manufacturing Processes

Industrial production of phthalate esters like this compound is typically carried out in batch or semi-batch reactors. The process generally involves charging the reactor with phthalic anhydride, the alcohols, and the catalyst. The mixture is heated, and the water of reaction is continuously removed. After the reaction is complete, the excess alcohol is recovered by distillation, and the crude ester is purified.

The purification process typically involves neutralization of the acidic catalyst, washing with water and/or alkaline solutions to remove any remaining catalyst and unreacted monoester, and finally, distillation under reduced pressure to obtain the final high-purity product.

Historically, di(2-ethylhexyl) phthalate (DEHP) was the most widely used phthalate plasticizer. However, due to health and environmental concerns, there has been a significant shift towards the use of higher molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), as well as other non-phthalate plasticizers. This trend is driven by regulatory pressures and consumer demand for safer products.

Environmental Occurrence, Fate, and Transport Dynamics

Distribution of Isooctyl Undecyl Phthalate (B1215562) in Environmental Compartments

The distribution of isooctyl undecyl phthalate in the environment is largely dictated by its lipophilic and hydrophobic nature. As a high molecular weight phthalate, it has a strong tendency to adsorb to organic matter in soil and sediment, leading to its accumulation in these compartments rather than remaining in the water column or atmosphere.

Once released into aquatic environments, this compound is expected to partition from the water column to sediment and suspended particulate matter. This behavior is characteristic of high molecular weight phthalates, which exhibit low water solubility and high octanol-water partition coefficients (Kow). The partitioning behavior of phthalate esters is strongly correlated with their hydrophobicity; as the alkyl chain length increases, so does the tendency to adsorb to organic carbon in sediment and suspended solids.

Studies on long-chain phthalates in aquatic systems have consistently shown that higher molecular weight compounds are predominantly found in the sediment phase. For instance, in various river and lake systems, the concentration of high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) is significantly higher in sediments compared to the dissolved phase in the water column. This partitioning reduces their bioavailability in the water column but creates a long-term reservoir of the contaminant in the sediment. The organic carbon normalized partitioning coefficient (log Koc) for high molecular weight phthalates is generally high, indicating strong sorption to organic matter.

Table 1: Partitioning Behavior of High Molecular Weight Phthalates in Aquatic Systems (Proxy Data)

| Phthalate Ester | Log Kow | Water Solubility (mg/L) | Typical Concentration in Water (µg/L) | Typical Concentration in Sediment (µg/g dw) |

|---|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 7.6 | 0.003 | 0.1 - 10 | 1 - 100 |

| Di-n-octyl phthalate (DNOP) | 8.1 | 0.0005 | < 0.1 - 5 | 0.5 - 50 |

| Diisononyl phthalate (DINP) | 8.8 | < 0.001 | < 0.1 - 2 | 1 - 200 |

| Diisodecyl phthalate (DIDP) | 9.8 | < 0.001 | < 0.1 - 1 | 1 - 150 |

This table presents proxy data for high molecular weight phthalates to infer the likely behavior of this compound.

In terrestrial environments, this compound is expected to exhibit low mobility due to its strong adsorption to soil organic matter. The same physicochemical properties that drive its partitioning to sediments in aquatic systems also govern its behavior in soil. The high lipophilicity of long-chain phthalates results in high soil organic carbon-water (B12546825) partition coefficients (Koc), leading to their retention in the upper soil layers.

Leaching of this compound to groundwater is anticipated to be minimal. Field and laboratory studies on other high molecular weight phthalates have demonstrated that they are strongly retained in the topsoil, with very limited vertical movement. The mobility of phthalates in soil is inversely related to their alkyl chain length; longer chain phthalates, such as this compound, are less mobile. Factors that can influence the mobility of phthalates in soil include the organic matter content of the soil, soil texture, pH, and the presence of dissolved organic matter.

Table 2: Soil Adsorption Coefficients for High Molecular Weight Phthalates (Proxy Data)

| Phthalate Ester | Log Kow | Log Koc (L/kg) | Mobility Classification |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 7.6 | 4.7 - 5.3 | Immobile |

| Di-n-octyl phthalate (DNOP) | 8.1 | 5.0 - 5.6 | Immobile |

| Diisononyl phthalate (DINP) | 8.8 | 5.3 - 5.9 | Immobile |

| Diisodecyl phthalate (DIDP) | 9.8 | 5.8 - 6.4 | Immobile |

This table presents proxy data for high molecular weight phthalates to infer the likely behavior of this compound.

The atmospheric presence of this compound is expected to be low due to its low vapor pressure. High molecular weight phthalates are semi-volatile organic compounds (SVOCs) that can be released into the atmosphere through volatilization from products and industrial emissions. Once in the atmosphere, they can exist in both the gas phase and adsorbed to particulate matter.

Due to their low volatility, long-chain phthalates like this compound have a higher tendency to partition to atmospheric particles. This association with particulate matter influences their atmospheric transport and deposition. While gas-phase compounds can be subject to long-range atmospheric transport, particle-bound compounds are more susceptible to wet and dry deposition, leading to their removal from the atmosphere closer to their sources. However, long-range transport of particle-associated high molecular weight phthalates to remote regions has been observed. The atmospheric lifetime of these compounds is determined by their reaction with hydroxyl radicals and by deposition processes.

Environmental Release Pathways of Phthalate Esters

The primary pathways for the release of this compound into the environment are through leaching and migration from consumer and industrial products, as well as through discharges from industrial facilities and wastewater treatment plants.

This compound is not chemically bound to the polymer matrix in plastics and can therefore leach or migrate out of these materials over time. nih.gov This process is a significant source of its release into the environment. The rate of leaching is influenced by several factors, including the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium (e.g., water, fatty foods).

Migration of phthalates from polymeric materials can occur throughout the lifecycle of a product, from its use to its disposal in landfills. For example, plastic materials in landfills can slowly release phthalates into the leachate, which can then contaminate soil and groundwater if not properly contained and treated. The aging of plastics due to factors like UV radiation can also accelerate the degradation of the polymer matrix and enhance the leaching of plasticizers. researchgate.net

Industrial facilities that manufacture or use this compound in their processes are potential sources of its release into the environment through wastewater discharges. researchgate.net These discharges can introduce the phthalate directly into aquatic ecosystems.

Furthermore, consumer products containing this compound that are disposed of in household waste can end up in municipal wastewater streams. While wastewater treatment plants (WWTPs) are designed to remove many contaminants, the removal efficiency for high molecular weight phthalates can be variable. Due to their hydrophobic nature, these compounds tend to adsorb to sewage sludge. If the sludge is applied to agricultural land as a fertilizer, it can lead to the contamination of terrestrial environments. Incomplete removal during wastewater treatment can also result in the discharge of this compound into receiving water bodies.

Atmospheric Deposition and Runoff Contributions

Phthalate esters, including HMWPs, are ubiquitous in the environment, with atmospheric transport and subsequent deposition being significant pathways for their distribution. nih.govresearchgate.net These compounds can be released into the atmosphere through volatilization from plastic products and industrial emissions. researchgate.net Once in the atmosphere, they can exist in both the gas phase and adsorbed to particulate matter. researchgate.net

Particulate-phase phthalates are subject to removal from the atmosphere through wet and dry deposition. nih.gov This deposition can lead to the contamination of soil and water bodies. epa.govresearchgate.net Urban runoff is another major contributor of phthalates to aquatic ecosystems. stebatec.com Phthalates can accumulate on impervious surfaces in urban areas and are washed into waterways during rainfall events. stebatec.comepa.gov Studies have detected various phthalates, including high-molecular-weight compounds like di(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), and diisononyl phthalate (DINP), in urban stormwater runoff and sediments. stebatec.com The concentration of these compounds in runoff can be significant, highlighting its role as a primary entry route into aquatic environments. epa.gov

Bioavailability and Bioaccumulation Potential of Phthalate Esters in Ecological Systems

The bioavailability and bioaccumulation of phthalate esters in ecological systems are influenced by their physicochemical properties, such as their hydrophobicity and molecular weight. researchgate.netnih.gov Higher molecular weight phthalates, which would include this compound, generally exhibit strong binding to soil and sediment, which can reduce their mobility and bioavailability to some organisms. greenfacts.org

Despite their high potential for bioaccumulation based on laboratory tests, the actual biomagnification of many phthalates in aquatic food webs is not consistently observed. greenfacts.orgresearchgate.net This is often attributed to the metabolic transformation of these compounds by organisms. researchgate.net However, bioaccumulation can still occur, particularly in lower trophic level organisms and benthic species that are in direct contact with contaminated sediments. nih.gov For instance, aquatic organisms can absorb short-chain phthalates through their skin and gills, while long-chain phthalates are more likely to be accumulated through the ingestion of contaminated organic matter. nih.gov

The following table summarizes the bioconcentration factors (BCFs) for some high-molecular-weight phthalates in fish, providing an indication of their bioaccumulation potential.

| Compound Name | Species | Bioconcentration Factor (BCF) | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | Fathead minnow (Pimephales promelas) | 1,230 | researchgate.net |

| Diisononyl phthalate (DINP) | Bluegill sunfish (Lepomis macrochirus) | < 3.5 | researchgate.net |

| Diisodecyl phthalate (DIDP) | Bluegill sunfish (Lepomis macrochirus) | 1.4 | researchgate.net |

Biotransformation Processes in Biota

The biotransformation of phthalate esters is a critical process that influences their persistence and potential toxicity in organisms. nih.gov In general, the metabolism of phthalates involves a two-phase process. nih.gov The initial step is the hydrolysis of the diester to its corresponding monoester derivative by carboxylesterases. nih.govnih.gov This is a key detoxification pathway, as the monoesters are often more readily excreted. industrialchemicals.gov.au

Following hydrolysis, the monoester can undergo further transformation. nih.gov This can involve oxidation of the alkyl side chain, leading to the formation of hydroxylated and carboxylated metabolites. nih.gov These more polar metabolites are then more easily conjugated and excreted from the body. nih.gov The efficiency of these biotransformation processes can vary significantly among different species and is a key factor in determining the degree of bioaccumulation and potential for toxic effects. researchgate.net For example, studies on various fungi have demonstrated their capability to metabolize phthalates through de-esterification and subsequent degradation of the phthalic acid intermediate. nih.gov

Trophic Transfer Dynamics in Ecological Food Webs

The trophic transfer of phthalate esters through ecological food webs is a complex process. While the high hydrophobicity of HMWPs suggests a potential for biomagnification, field and laboratory studies often indicate that this is not the case. researchgate.netnih.gov Many studies have shown a trend of trophic dilution for higher molecular weight phthalates in aquatic food webs, meaning that concentrations decrease with increasing trophic level. researchgate.net This is largely attributed to the efficient metabolism and elimination of these compounds by higher-level organisms. researchgate.net

However, some studies have observed potential biomagnification for certain phthalates under specific ecosystem conditions. nih.gov For example, a study on a mangrove food web found that while some phthalates showed trophic dilution, others like butyl benzyl (B1604629) phthalate (BBP) and DEHP exhibited potential for biomagnification. nih.gov The trophic transfer is influenced by various factors, including the specific phthalate, the structure of the food web, and the metabolic capabilities of the organisms within that food web. nih.govresearchgate.net Benthic carnivorous fish may exhibit higher accumulation of phthalates compared to herbivorous and omnivorous fish, likely due to their feeding habits and proximity to contaminated sediments. nih.gov

Ecological Interactions and Ecotoxicological Mechanisms

Phthalate (B1215562) Ester Interaction with Terrestrial Ecosystems

The fate and effects of phthalates in terrestrial environments are primarily dictated by their interactions within the soil matrix and their potential for uptake by plants and other organisms.

Similar to its behavior in aquatic sediments, Isooctyl undecyl phthalate is expected to bind strongly to the organic fraction of soil due to its hydrophobic properties. This adsorption reduces its mobility in the soil column and limits its bioavailability to soil-dwelling organisms and plants. The toxicity and fate of other phthalates in soil have been shown to be influenced by environmental factors such as soil pH, moisture, and organic matter content. nih.gov For example, the phytotoxicity of DBP and DEHP to water spinach was found to be significantly affected by soil pH and the amount of soil organic matter. nih.gov These factors would likely also modulate the bioavailability and potential impact of this compound in the soil environment.

While the high sorption of this compound to soil limits its uptake, some internalization by terrestrial biota can occur. Plants may absorb phthalates through their root systems, after which the compounds can be translocated and metabolized. researchgate.net Research on other phthalates suggests that once inside the plant, they can be hydrolyzed into their monoester derivatives and phthalic acid. researchgate.net

For soil invertebrates, the primary route of exposure is through ingestion of contaminated soil and organic matter. Bioaccumulation in terrestrial food chains is generally considered limited due to the ability of many organisms to metabolize and excrete phthalate esters. mst.dk This metabolic capability tends to increase with the trophic level, preventing significant biomagnification. mst.dk

Natural Occurrence and Biosynthesis in Organisms: Distinguishing Anthropogenic Contamination from Biogenic Sources

A significant area of scientific inquiry is whether phthalate esters are exclusively synthetic pollutants or if they can also be produced naturally by living organisms. nih.govresearchgate.net Numerous studies have reported the isolation of various phthalates, including diisooctyl phthalate, from a wide range of plants, fungi, algae, and bacteria. nih.gov These findings have led to the hypothesis that some organisms may biosynthesize these compounds, where they could play a role in biological processes such as allelopathy or defense against microbes. nih.gov

However, this hypothesis is contested due to the ubiquitous nature of phthalates as environmental contaminants from plastics. researchgate.net It is exceptionally difficult to exclude the possibility of contamination during sample collection, extraction, and analysis. researchgate.net Some databases and sources maintain that compounds like diisooctyl phthalate are not found in nature and are only present as a result of human industrial activity. hmdb.cathegoodscentscompany.com Therefore, while there are reports of diisooctyl phthalate in natural sources, a definitive distinction between biogenic origins and anthropogenic contamination remains a significant challenge for the scientific community. nih.govresearchgate.net

Microbial Production of Phthalate Esters

A diverse range of bacteria and fungi have been identified as producers of various phthalate esters. mdpi.com These compounds are secondary metabolites that can provide a competitive advantage to the microorganisms. For instance, the actinomycete Streptomyces marokkonensis has been found to produce diisooctyl phthalate, a compound that exhibits broad-spectrum antibacterial activity. researchgate.netekb.egekb.eg This suggests a defensive role for the compound, helping the bacterium to compete with other microorganisms in its environment. Similarly, the marine fungus Penicillium decumbens has been shown to produce diisooctyl phthalate, which demonstrates synergistic antimicrobial effects when combined with certain antibiotics. biointerfaceresearch.com

While the direct microbial production of this compound has not been extensively documented, the proven ability of microorganisms to synthesize structurally similar compounds like diisooctyl phthalate strongly suggests that microbial pathways for the production of a wide array of phthalate esters exist. The production of these compounds is often influenced by environmental conditions such as pH, temperature, and nutrient availability. researchgate.netekb.eg

Table 1: Examples of Microorganisms Producing Phthalate Esters

| Microorganism | Phthalate Ester Produced | Potential Ecological Role |

| Streptomyces marokkonensis | Diisooctyl phthalate | Antibacterial activity |

| Penicillium decumbens | Diisooctyl phthalate | Synergistic antimicrobial activity |

| Lactiplantibacillus plantarum | Bis-(2-ethylhexyl) phthalate | Antibacterial and larvicidal activity |

Plant-Derived Phthalate Esters and Their Ecological Role

Phthalate esters are also naturally present in a variety of terrestrial and marine plants. nih.gov They have been isolated from various plant parts, including leaves, stems, roots, and flowers. nih.gov One notable example is the isolation of 2-ethylhexyl undecyl phthalate from the leaves of Caesalpinia bonduc. nih.gov The term "2-ethylhexyl" is a specific isomer of the isooctyl group, indicating the natural occurrence of a compound structurally very similar to this compound in the plant kingdom.

The ecological role of plant-derived phthalate esters is often associated with allelopathy, where one plant releases biochemicals to inhibit the growth of its neighbors. nih.gov This chemical competition can influence plant community structure and succession. For example, some phthalates have been shown to inhibit seed germination and seedling growth of competing plant species. nih.gov Furthermore, the antimicrobial properties of some plant-derived phthalates suggest a role in defending the plant against pathogenic microorganisms. nih.gov

Table 2: Examples of Plants Producing Phthalate Esters

| Plant Species | Plant Part | Phthalate Ester Identified | Potential Ecological Role |

| Caesalpinia bonduc | Leaves | 2-ethylhexyl undecyl phthalate | Defense, Allelopathy |

| Amaranthus caudatus | Not specified | Di-isooctyl phthalate | Allelopathy |

| Ficus carica | Volatile oil | Di-isooctyl phthalate | Defense, Allelopathy |

Analytical Chemistry Research for Environmental Monitoring

Extraction Methodologies for Isooctyl Undecyl Phthalate (B1215562) from Complex Matrices

The initial and most critical step in the analysis of Isooctyl undecyl phthalate is its extraction from the sample matrix (e.g., water, soil, consumer products). The choice of extraction method depends on the sample type, the concentration of the analyte, and the required purity of the extract.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phthalates from liquid samples. mdpi.com It is valued for its simplicity, lower solvent consumption compared to traditional methods, good reproducibility, and high selectivity. mdpi.com The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. mdpi.commdpi.com

The effectiveness of SPE is highly dependent on the choice of the sorbent material. mdpi.com For phthalate analysis, C18 (octadecyl-bonded silica) is a common choice due to its hydrophobic nature, which effectively retains the relatively nonpolar phthalate molecules. thermofisher.comnih.gov The general SPE procedure includes:

Conditioning: The sorbent is prepared by passing a solvent, such as methanol, followed by water, to activate the stationary phase. thermofisher.com

Loading: The sample is passed through the conditioned cartridge, where the phthalates are adsorbed onto the sorbent.

Washing: Impurities are removed by washing the cartridge with a solvent that does not elute the retained phthalates.

Elution: The target phthalates are recovered by passing a small volume of an appropriate organic solvent, such as dichloromethane or ethyl acetate, through the cartridge. agilent.com

Recent advancements have focused on developing novel sorbent materials, such as resin-based covalent organic frameworks (COFs), which have shown high recovery rates and reusability for extracting phthalates from beverage samples. mdpi.com

Table 1: Examples of Solid-Phase Extraction (SPE) Methods for Phthalate Analysis

| Sorbent Material | Sample Matrix | Elution Solvent | Key Findings | Reference |

|---|---|---|---|---|

| C18 | Water Samples | Ethyl Acetate | Demonstrated high recoveries for a range of phthalates. | researchgate.net |

| Agilent Chem Elut | Beverages (Aqueous) | Dichloromethane | Reduced background interference compared to liquid-liquid extraction. | agilent.com |

| Resin-Based COFs | Beverages and Water | Not Specified | High recoveries (97.9%–100.6%) and reusability (up to 50 cycles). | mdpi.com |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For phthalate analysis in aqueous samples, the sample is mixed with a water-immiscible organic solvent (e.g., hexane). The hydrophobic phthalates partition into the organic layer, which is then separated and concentrated for analysis. researchgate.netthermofisher.com

To overcome the drawbacks of traditional LLE, such as high solvent consumption and lengthy procedures, various microextraction techniques have been developed. researchgate.net These methods use significantly smaller volumes of organic solvents, making them more environmentally friendly. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) has gained popularity due to its simplicity, speed, low cost, and high enrichment factor. researchgate.net In DLLME, a mixture of an extraction solvent (e.g., tetrachloroethane) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analytes into the organic phase. The mixture is then centrifuged to separate the small volume of sedimented organic phase for analysis. mdpi.comnih.gov

Other microextraction approaches include:

Single-Drop Microextraction (SDME): A microdrop of an organic solvent is suspended from the tip of a microsyringe needle into the sample solution.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): The organic solvent is placed within the pores and lumen of a porous hollow fiber, which is then immersed in the sample. researchgate.net

Table 2: Comparison of Liquid-Liquid Extraction (LLE) and Microextraction Techniques for Phthalates

| Technique | Principle | Advantages | Common Solvents | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Well-established, simple principle. | Hexane, Dichloromethane | researchgate.netthermofisher.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of extraction and disperser solvents creates a cloudy solution for fast extraction. | Fast, low solvent use, high enrichment factor, simple. | Tetrachloroethane (extraction), Acetone (disperser) | researchgate.netmdpi.com |

| Air-Assisted Liquid-Liquid Microextraction (AALLME) | Fine organic droplets are formed by repeatedly sucking and injecting the sample/solvent mixture with a syringe. | No disperser solvent needed, high enrichment factors (889-1022). | Various organic solvents | nih.gov |

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netresearchgate.net A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO2 is an excellent solvent for nonpolar to moderately polar compounds like phthalates. epa.gov SFE has been successfully used to remove phthalates from solid matrices, such as PVC and food products. epa.govnih.gov The extraction efficiency is influenced by factors like pressure, temperature, and the molecular weight of the phthalate. epa.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. dphen1.com The main advantages of MAE are a significant reduction in extraction time and solvent volume. researchgate.netgcms.cz The process involves the transfer of solutes from a solid matrix into a solvent that absorbs microwave energy. dphen1.com This method has been effectively applied to extract phthalates from environmental solids like soil and sediment, often using solvents like acetonitrile or methanol. researchgate.netnih.gov

Table 3: Overview of Advanced Extraction Technologies for Phthalate Analysis

| Technology | Principle | Typical Matrix | Advantages | Reference |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 as a solvent to extract analytes. | Solid (e.g., PVC, food spores) | Environmentally friendly (uses CO2), tunable solvent properties. | epa.govnih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent to accelerate extraction from a matrix. | Solid (e.g., soil, sediment) | Fast, reduced solvent consumption, high throughput. | dphen1.comnih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing extraction. | Solid (e.g., food packaging) | Simple operation, efficient extraction. | rsc.org |

Chromatographic Separation and Detection Techniques for Phthalate Esters

Following extraction, the concentrated analytes are separated, identified, and quantified using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and commonly used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. nih.govgcms.cz It is considered simple, fast, and inexpensive. restek.com In GC, the sample extract is vaporized and separated into its components as it travels through a capillary column containing a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. gcms.czrestek.com

For phthalate analysis, a common setup includes:

Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is frequently used. oregonstate.eduoregonstate.edu

Ionization: Electron Ionization (EI) at 70 eV is the standard method. mdpi.com

Detection: The MS can be operated in full-scan mode to acquire a full mass spectrum for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. oregonstate.edu

A significant challenge in GC-MS analysis of phthalates is the structural similarity among different compounds, which can lead to co-elution and similar mass spectra. restek.com Many phthalates produce a characteristic fragment ion at m/z 149, which is often the base peak but is not selective, making chromatographic separation crucial for accurate identification. gcms.cz

Table 4: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Phthalate Analysis

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Separates individual phthalate esters based on their volatility and interaction with the stationary phase. | oregonstate.eduoregonstate.edu |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the vaporized sample through the column. | mdpi.com |

| Injection Mode | Splitless or Pulsed Splitless | Ensures the entire sample is transferred to the column for trace analysis. | oregonstate.edumdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules in a reproducible way to create a characteristic mass spectrum. | mdpi.com |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific fragment ions for target analytes. | oregonstate.edu |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), often used as UPLC-MS/MS, is a powerful alternative to GC-MS, particularly for analyzing less volatile high-molecular-weight phthalates or their metabolites in biological matrices without the need for derivatization. nih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased sensitivity, and significantly shorter analysis times compared to conventional HPLC. s4science.at

In a typical UPLC-MS/MS method for phthalates:

Separation: A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is used to separate the compounds. nih.govnih.gov

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing an additive like formic acid, is employed. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is commonly used, which is a soft ionization technique suitable for a wide range of compounds. nih.gov

Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. This provides very high selectivity and sensitivity by monitoring a specific fragmentation transition for each analyte. s4science.atnih.gov

UPLC-MS/MS methods have been developed for the simultaneous determination of numerous phthalate metabolites in urine, serving as a tool for human exposure assessment. nih.govnih.gov The high sensitivity of these methods allows for detection at the parts-per-billion (ppb) or even lower levels. agilent.com

Table 5: Typical Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Parameters for Phthalate Analysis

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| UPLC Column | Reversed-phase (e.g., ACQUITY UPLC BEH Phenyl, 50 mm x 2.1 mm, 1.7 µm) | Provides high-resolution separation of phthalates and their metabolites. | nih.govnih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. | Separates analytes based on their hydrophobicity. | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for metabolites. | Generates ions from the analytes in the liquid phase for MS analysis. | nih.gov |

| MS/MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. | nih.gov |

Development of Specific Detection Limits and Quantification Protocols

The environmental monitoring of this compound necessitates robust analytical methods capable of detecting and quantifying this compound at trace levels in various environmental matrices. While specific detection limits and quantification protocols exclusively for this compound are not extensively documented in publicly available research, the methodologies applied to other high-molecular-weight phthalates provide a framework for its analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the determination of phthalates. For high-molecular-weight phthalates, a derivatization step may be required to enhance volatility for GC analysis nih.gov. Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that does not necessitate derivatization, potentially simplifying sample preparation nih.govagilent.com.

Method detection limits (MDLs) are contingent on the sample matrix, the analytical instrumentation, and the specific sample preparation procedures employed. For instance, in the analysis of various phthalates in water, MDLs have been reported to range from 22 to 640 ng/L, depending on the sample cleanup process epa.gov. For soil and other solid matrices, detection limits for a range of phthalates have been established in the micrograms per kilogram (µg/kg) range nih.gov.

Quantification is typically achieved through external or internal standard calibration. The use of isotopically labeled internal standards is a common practice to improve the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response nih.gov.

Table 1: Examples of Detection and Quantification Limits for High-Molecular-Weight Phthalates in Environmental Matrices

| Phthalate | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Di-n-octyl phthalate (DNOP) | Water | GC-MS | - | - | hpst.cz |

| Diisononyl phthalate (DINP) | Water | LC-MS/MS | - | - | nih.gov |

| Diisodecyl phthalate (DIDP) | Water | LC-MS/MS | - | - | nih.gov |

| Bis(2-ethylhexyl) phthalate (DEHP) | Soil | GC-MS | 0.19-0.52 µg/kg | - | |

| Diisooctyl phthalate | Wastewater | UPLC-MS/MS | - | 0.079-4.4 ng/L | researchgate.net |

Note: This table presents data for phthalates structurally similar to this compound due to the limited availability of specific data for the target compound.

Quality Assurance and Quality Control in Phthalate Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are paramount in the environmental analysis of phthalates to ensure the generation of reliable and defensible data. The ubiquitous nature of phthalates in laboratory environments presents a significant challenge in avoiding sample contamination researchgate.net.

Minimization of Laboratory Contamination Sources

Contamination control is a critical aspect of phthalate analysis due to their widespread use in plastics and other laboratory materials. Common sources of contamination include solvents, reagents, glassware, and even laboratory air and dust researchgate.neteuropa.eu.

Key strategies to minimize laboratory contamination include:

Use of Phthalate-Free Materials: Whenever possible, laboratory equipment and consumables made of glass, stainless steel, or other materials known to be free of phthalates should be used mdpi.com.

Solvent and Reagent Purity: High-purity solvents and reagents should be used. It is often necessary to redistill solvents to remove trace levels of phthalate contamination researchgate.net.

Thorough Cleaning of Glassware: Glassware should be meticulously cleaned, which may include rinsing with high-purity solvents and baking at high temperatures to remove any organic residues researchgate.netcdc.gov.

Procedural Blanks: The analysis of procedural blanks with every batch of samples is essential to monitor for and quantify any background contamination. These blanks are subjected to the entire analytical process, from extraction to analysis europa.eu.

Dedicated Laboratory Space: Ideally, a dedicated laboratory space with controlled air quality should be used for trace-level phthalate analysis to minimize contamination from ambient air.

Table 2: Common Sources of Phthalate Contamination in a Laboratory Setting and Mitigation Strategies

| Contamination Source | Examples | Mitigation Strategy | Reference |

|---|---|---|---|

| Plastic Labware | Pipette tips, sample containers, tubing | Use glass or metal alternatives; pre-rinse with solvent | researchgate.net |

| Solvents and Reagents | Acetonitrile, Hexane, Water | Use high-purity or redistilled solvents; run solvent blanks | researchgate.net |

| Glassware | Beakers, flasks, vials | Rigorous cleaning with solvent and/or baking | researchgate.netcdc.gov |

| Laboratory Environment | Dust, air | Maintain a clean laboratory; use fume hoods or clean benches | researchgate.net |

| Personal Care Products | Cosmetics, lotions worn by analysts | Use of appropriate personal protective equipment (PPE) |

Inter-laboratory Comparison and Method Validation Studies

Method validation and participation in inter-laboratory comparison studies are crucial for ensuring the accuracy and comparability of data generated by different laboratories.

Method Validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through spike-recovery experiments in relevant matrices.

Precision: Evaluating the degree of agreement among independent measurements under specified conditions, typically expressed as relative standard deviation (RSD).

Specificity/Selectivity: Ensuring the method can unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix.

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Biogeochemical Cycling and Degradation Pathways

Biodegradation of Isooctyl Undecyl Phthalate (B1215562) in Environmental Systems

Biodegradation by microorganisms is considered the most significant and effective pathway for the elimination of phthalate esters from contaminated environments, including water, soil, and sediment. d-nb.inforesearchgate.net This process is generally faster and more complete than abiotic degradation routes. d-nb.info

The microbial degradation of phthalate esters is a stepwise process initiated by the enzymatic hydrolysis of the ester bonds. nih.goviwaponline.com This initial and critical step is carried out by various microorganisms, including bacteria and fungi, under aerobic and anaerobic conditions. researchgate.netnih.gov

The general mechanism proceeds as follows:

Initial Hydrolysis : Esterase or lipase (B570770) enzymes attack one of the ester linkages, cleaving a side chain (isooctyl or undecyl alcohol) to form the corresponding monoester metabolite (monoisooctyl phthalate or monoundecyl phthalate). nih.govnih.gov

Second Hydrolysis : The monoester is further hydrolyzed by the same or different enzymes, releasing the second alcohol molecule and forming phthalic acid. nih.gov

Aromatic Ring Cleavage : Under aerobic conditions, the central intermediate, phthalic acid, is hydroxylated by dioxygenase enzymes to form protocatechuic acid. nih.gov This intermediate then undergoes ring cleavage, eventually leading to mineralization into carbon dioxide and water. nih.govnih.gov

The kinetics of biodegradation are significantly influenced by the molecular structure of the phthalate. High-molecular-weight phthalates, like isooctyl undecyl phthalate, generally degrade more slowly than their short-chain counterparts. nih.gov The long, branched alkyl chains (isooctyl) and long linear chains (undecyl) can create steric hindrance, making it more difficult for hydrolytic enzymes to access and cleave the ester bonds. nih.gov For instance, studies on various phthalates have shown that the degradation rate decreases as the alkyl chain length increases. In one study, the aerobic degradation half-life of di-(2-ethylhexyl) phthalate (DEHP), a C8 phthalate, was 14.8 days, whereas the half-life for the shorter-chain diethyl phthalate (DEP) was only 2.5 days. researchgate.net

The table below illustrates the degradation kinetics of different phthalates by the bacterium Gordonia sp., showing the impact of molecular weight on degradation time.

| Phthalate Ester | Initial Concentration (mg/L) | Time for Complete Degradation (hours) |

| Dimethyl Phthalate (DMP) | 1000 | 96 |

| Di-n-butyl Phthalate (DBP) | 1000 | 96 |

| Di-n-octyl Phthalate (DnOP) | 1000 | >120 (83.5% degraded) |

Data adapted from a study on phthalate biodegradation by Gordonia sp. nih.gov

The rate and extent of this compound biodegradation are highly dependent on various environmental factors.

Oxygen : Aerobic biodegradation is the primary and most rapid method of phthalate mineralization in the environment. researchgate.net The enzymes responsible for the crucial ring-cleavage step, dioxygenases, require molecular oxygen. nih.govnih.gov Anaerobic degradation can occur but is significantly slower. For many phthalates, aerobic degradation rates can be up to 10 times faster than anaerobic rates. researchgate.net

Temperature : Microbial activity and the corresponding enzyme kinetics are temperature-dependent. Studies on the degradation of a mixture of phthalates by Gordonia sp. showed that the optimal temperature for complete degradation was 30°C. Degradation efficiency decreased at temperatures below 28°C. nih.gov

pH : The pH of the environment affects microbial growth and enzyme stability. The optimal pH for phthalate degradation is typically in the neutral range (6.0–8.0). nih.gov Extreme acidic or alkaline conditions can inhibit microbial activity and slow down the degradation process. nih.gov

Substrate Concentration : While phthalates serve as a carbon source for degrading microorganisms, very high concentrations can be inhibitory. However, many specialized bacteria can tolerate and degrade phthalate concentrations up to 1000 mg/L. nih.gov The presence of other organic matter can also influence degradation, sometimes promoting it through co-metabolism or by supporting a larger microbial population. bohrium.com

The following table summarizes the optimal conditions for the degradation of a phthalate mixture by Gordonia sp.

| Environmental Factor | Optimal Range/Value | Degradation Efficiency |

| Temperature | 30-34°C | >90% |

| pH | 7.0 | 100% (after 5 days) |

| Oxygen | Aerobic | Significantly higher than anaerobic |

Data adapted from a study on Gordonia sp. nih.gov

The breakdown of this compound by microorganisms results in a series of intermediate compounds. The primary metabolites formed are the monoesters, which are then converted to phthalic acid. nih.gov

The key metabolites in the degradation pathway are:

Monoisooctyl phthalate and Monoundecyl phthalate : These are formed after the initial hydrolysis of one of the ester bonds. nih.gov

Phthalic acid : The central aromatic intermediate formed after both alkyl chains have been cleaved. nih.gov

Protocatechuic acid : Formed from the aerobic degradation of phthalic acid, this is a key intermediate prior to the breaking of the aromatic ring. nih.gov

Isooctyl alcohol and Undecyl alcohol : The side chains are released during the hydrolysis steps. These alcohols are generally readily biodegradable by other microorganisms. d-nb.info

For long-chain phthalates, the metabolism can also involve the oxidation of the terminal carbon atom on the alkyl chain, leading to a wider variety of secondary oxidized metabolites before the ester bond is cleaved. researchgate.netnih.gov

Abiotic Degradation Processes of Phthalate Esters

While biodegradation is the dominant fate for most phthalates, abiotic processes, including hydrolysis and photochemical degradation, contribute to their transformation in the environment, although typically at a much slower rate. nih.govd-nb.info

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this process involves the cleavage of the ester bonds to produce the corresponding monoester and alcohol, and subsequently phthalic acid. researchgate.net This reaction can be catalyzed by acids or bases. researchgate.net

In most natural environmental conditions (e.g., surface waters with neutral pH), the rate of hydrolysis for phthalate esters is very slow and generally not considered a significant degradation pathway compared to biodegradation. nih.gov However, under specific conditions, such as those found in deep landfill layers with high temperatures, high pressures, and fluctuating pH, hydrolysis can become the dominant transformation process. nih.govresearchgate.net The half-life for the abiotic hydrolysis of a high-molecular-weight phthalate like DEHP at neutral pH is estimated to be in the range of thousands of years, whereas for shorter-chain phthalates it can be a few years. d-nb.info

The general hydrolysis pathway is:

Diester + H₂O → Monoester + Alcohol

Monoester + H₂O → Phthalic Acid + Alcohol

Photochemical degradation, or photolysis, involves the breakdown of chemicals by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.gov

In the atmosphere, phthalates can react with hydroxyl radicals, which is a significant abiotic degradation process. nih.gov In aquatic environments, photolysis is considered a major contributor to the abiotic degradation of some high-molecular-weight phthalates. epa.gov Studies on various phthalates under natural sunlight have shown that degradation rates can vary significantly. For example, the half-life of di-isononyl phthalate (DINP) under sunlight was found to be between 32 and 140 days, while the half-life for DEHP was much longer, ranging from 390 to 1600 days. epa.gov The rate of photolysis appears to increase with the length of the alkyl chain for some phthalates under certain UV irradiation conditions. frontiersin.org The process can lead to the formation of various byproducts, including hydroxylated derivatives and benzoic acid. nih.gov

Advanced Oxidation Processes for Phthalate Ester Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are particularly effective for the degradation of recalcitrant compounds like phthalate esters. nih.govnih.gov Research has demonstrated that AOPs can achieve degradation efficiencies for various phthalate esters ranging from 40.3% to 100%. nih.govresearchgate.net

AOPs are characterized by the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). researchgate.net The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with and break down a wide range of organic molecules. nih.gov In addition to hydroxyl radicals, other oxidant species can be produced during AOPs, including sulfate (B86663) radicals (SO₄•⁻), superoxide (B77818) radical anions (O₂⁻•), and hydroperoxyl radicals (HO₂•). nih.govresearchgate.net Sulfate radicals, in particular, have a higher oxidation potential than hydroxyl radicals, making them highly effective for pollutant degradation. nih.govresearchgate.net

The general mechanism of AOPs involves the destruction of the aromatic ring of the phthalate ester, leading to the formation of various intermediate products such as phthalic acid, benzoic acid ethyl ester, 2,5-dihydroxybenzoic acid, and ultimately smaller organic acids like formic acid, acetic acid, and oxalic acid before complete mineralization. researchgate.net

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV radiation) to generate reactive oxygen species. abzums.ac.irqub.ac.uk When the photocatalyst absorbs photons of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the target pollutant. polyu.edu.hk The degradation pathway can be influenced by the specific conditions of the reaction; for instance, in TiO₂-based systems, the radicals may preferentially attack the aromatic ring of the phthalate or the alkyl side chain depending on the electron acceptor used. polyu.edu.hk

Ozonation involves the use of ozone (O₃) as a strong oxidant. The degradation of phthalates via ozonation can occur through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from the decomposition of ozone in water. researchgate.net The efficiency of ozonation is influenced by several factors, including pH, temperature, and the initial concentration of the pollutant. researchgate.net Studies on various phthalate esters have utilized ozone concentrations ranging from 2 to 4,971 mg/L. nih.govresearchgate.net

Interactive Table: Summary of Photocatalysis and Ozonation Studies on Phthalate Esters This table summarizes general findings from research on various phthalate esters, as specific data for this compound is not detailed in the provided sources.

| AOP Method | Target Phthalate(s) | Key Findings |

|---|---|---|

| Photocatalysis | Dimethyl Phthalate (DMP) | Degradation pathways differ based on the electron acceptor used (O₂ vs. Fe(VI)), affecting whether the aromatic ring or alkyl chain is attacked. polyu.edu.hk |

| Photocatalysis | General Phthalate Esters | Semiconductor catalysts like TiO₂ are effective. Performance is enhanced by using composite materials and improving light delivery systems. qub.ac.uk |

| Ozonation | Dibutyl Phthalate (DBP) | Degradation occurs via direct ozonation and hydroxyl radical oxidation. Efficiency is impacted by pH and the presence of radical scavengers. researchgate.net |

| Ozonation | General Phthalate Esters | The process can be combined with other AOPs like UV or ultrasound to enhance degradation rates. nih.gov |

The Fenton process is a classic AOP that uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. The reaction is highly effective, particularly in acidic conditions (typically around pH 3). researchgate.net Variations of this process, known as Fenton-like reactions, utilize other transition metals, such as Mn²⁺ or Cr³⁺, in place of iron. researchgate.net Research on the degradation of phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) has shown that Fenton-like reagents can achieve complete degradation within 20 to 60 minutes. researchgate.net The primary degradation products identified in Fenton reactions are hydroxylated derivatives, resulting from the attack of •OH radicals on the aromatic ring. researchgate.net

Interactive Table: Degradation Efficiency of Fenton-Like Reagents on Phthalate Esters Data adapted from a study on the degradation of 20 mgL⁻¹ initial concentrations of various phthalates at pH 3.0. researchgate.net

| Reagent | Target Phthalate | Time for Complete Degradation |

|---|---|---|

| Mn²⁺/H₂O₂ | Dimethyl Phthalate (DMP) | 20 minutes |

| Mn²⁺/H₂O₂ | Diethyl Phthalate (DEP) | 30 minutes |

| Mn²⁺/H₂O₂ | Diphenyl Phthalate (DPP) | 60 minutes |

| Cr³⁺/H₂O₂ | Dimethyl Phthalate (DMP) | 30 minutes |

Advanced Research in Polymer Science and Phthalate Functionality

Isooctyl Undecyl Phthalate's Role as a Plasticizer in Polymer Matrix Science

Isooctyl undecyl phthalate (B1215562), a high molecular weight phthalate ester, functions as a crucial additive in polymer science, primarily used to enhance the flexibility, durability, and workability of rigid polymers like polyvinyl chloride (PVC). specialchem.comscispace.com Plasticizers are essential components in the formulation of many plastic products, with phthalates historically dominating the market due to their excellent performance and cost-effectiveness. scispace.com The fundamental role of a plasticizer is to be incorporated into a polymer matrix, where it reduces the material's glass transition temperature (Tg), transforming it from a hard, brittle state to a more pliable and useful form. mdpi.commdpi.com High molecular weight phthalates, such as di-iso-undecyl phthalate (DIUP), are particularly valued for high-temperature applications due to their low volatility. specialchem.com The effectiveness of these additives allows for the creation of flexible PVC, which is utilized in a vast array of applications including electrical cable insulation, automotive interiors, and flooring. specialchem.comresearchgate.net

The plasticizing effect of this compound is achieved through its physical interaction with polymer chains at a molecular level. mdpi.com Plasticizers are not chemically bonded to the polymer; instead, their molecules intersperse between the long polymer chains. mst.dk This positioning increases the intermolecular space, or free volume, within the polymer matrix. diva-portal.org By doing so, the plasticizer disrupts the strong intermolecular attractions, such as van der Waals forces and dipole-dipole interactions, that exist between the polymer chains. mdpi.commadisongroup.com

In the case of PVC, the polar chlorine atoms on the polymer backbone create strong intermolecular forces. The ester groups in the phthalate molecule interact with these polar sites on the PVC chains. mdpi.com This interaction effectively shields the polymer chains from one another, reducing the energy required for the chains to move relative to each other. mdpi.commadisongroup.com This increased molecular mobility results in a significant drop in the glass transition temperature (Tg), making the material more flexible and less stiff. mdpi.com The compatibility between the plasticizer and the polymer is a critical factor, determined by their relative polarities and molecular structures, ensuring that the plasticizer remains evenly distributed within the matrix rather than separating out. scispace.comresearchgate.net

A critical aspect of plasticizer functionality is its permanence within the polymer matrix. Since plasticizers like this compound are not covalently bonded to the polymer, they can be released from the product over time through a process known as migration. scispace.commst.dknih.gov This mass transport process is generally understood to occur in two steps: diffusion of the plasticizer molecules through the bulk of the polymer to the surface, followed by emission or evaporation from the surface into the surrounding environment. arxiv.org

The rate of migration is influenced by several factors. bg.ac.rs Higher temperatures can increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and doubling the migration rate with a temperature increase of just 7°C. mdpi.comnih.gov The molecular weight of the plasticizer is another key determinant; higher molecular weight phthalates, like this compound, generally have lower volatility and slower diffusion rates compared to their lower molecular weight counterparts, making them more permanent. diva-portal.orgnih.gov The nature of the surrounding medium also plays a significant role; for instance, migration into fatty or oily substances is often higher than into aqueous media. bg.ac.rsnih.gov The initial concentration of the plasticizer within the polymer also affects the migration rate. mst.dk

Table 1: Factors Influencing Phthalate Migration from Polymer Products

| Factor | Description of Influence | Source(s) |

| Temperature | Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating diffusion and evaporation rates. | mdpi.comnih.gov |

| Molecular Weight | Lower molecular weight plasticizers tend to have higher water solubility and volatility, leading to faster migration. | mst.dknih.gov |

| Contact Medium | Migration is significantly higher into fatty or oily media (e.g., isooctane) compared to aqueous or dry environments. | bg.ac.rsnih.gov |

| Plasticizer Concentration | The initial concentration within the polymer matrix directly influences the rate at which migration occurs. | mst.dk |

| Polymer Structure | The internal 3D geometry and void volume within the polymer can affect the diffusion pathways and rate of plasticizer release. | d-nb.info |

Development and Evaluation of Alternative Plasticizers: Academic and Industrial Research Perspectives

Concerns over the migration of traditional phthalates have spurred significant academic and industrial research into the development of alternative plasticizers. researchgate.net The goal is to create "green" or environmentally friendly plasticizers that offer comparable or superior performance to phthalates while exhibiting improved environmental and toxicological profiles. mdpi.comacs.org This research has led to the exploration of various chemical classes, including adipates, citrates, benzoates, sebacates, terephthalates, and plasticizers derived from renewable resources like vegetable oils. mdpi.comnih.gov The global market for alternative plasticizers has seen substantial growth, reflecting a shift in industrial demand. nih.gov For instance, the consumption of non-phthalate plasticizers increased from 12% of the global market in 2005 to an anticipated 40% by 2022. nih.gov

The effectiveness of a plasticizer is intrinsically linked to its molecular structure. madisongroup.comresearchgate.net Research focuses on understanding and manipulating these structure-performance relationships to design novel plasticizers with desired attributes. researchgate.net Key molecular design parameters include the nature of the core acid or alcohol, the length and branching of alkyl side chains, and the presence of specific functional groups. scispace.com

Molecular Weight and Chain Length: Higher molecular weight and longer alkyl chains generally lead to decreased volatility and migration, enhancing the plasticizer's permanence. diva-portal.orgnih.gov However, this can sometimes come at the expense of plasticizing efficiency or low-temperature flexibility. diva-portal.org

Branching: The degree of branching in the alkyl chains affects compatibility with the polymer. diva-portal.org While some branching can improve processing, a high degree of branching may result in only partial miscibility with PVC, leading to poor mechanical properties and low resistance to migration. diva-portal.org

Core Structure: The central part of the plasticizer molecule is crucial. For example, replacing an aromatic ring (like in phthalates) with a cyclohexane (B81311) ring (as in DINCH) can alter the molecule's properties. d-nb.info Bio-based cores derived from citric acid, succinic acid, or vegetable oils are being extensively studied to create more sustainable alternatives. mdpi.comresearchgate.net

Functional Groups: The presence of polar functional groups, such as esters or ethers, influences the interaction with the polymer. mdpi.com These groups can form attractions with the polymer chains, which is essential for good compatibility and plasticizing action. mdpi.com

Table 2: Influence of Molecular Structure on Plasticizer Performance

| Structural Parameter | Impact on Performance | Source(s) |

| Increased Molecular Weight | Decreases migration and volatility, improves thermal stability. | diva-portal.orgnih.gov |

| Alkyl Chain Branching | Affects compatibility and miscibility; high branching can reduce performance. | diva-portal.org |

| Core Chemical Structure | Determines fundamental properties like polarity and compatibility (e.g., aromatic vs. aliphatic vs. bio-based). | researchgate.netd-nb.info |

| Polar Functional Groups | Enhances interaction with polymer chains, improving compatibility and plasticizing efficiency. | mdpi.commdpi.com |

A significant body of research is dedicated to the comparative analysis of alternative plasticizers against traditional phthalates. nih.gov These studies evaluate both functional performance and environmental attributes to ensure that new plasticizers are not "regrettable substitutes". acs.org

Functionally, alternatives are assessed on metrics such as plasticizing efficiency (the amount of plasticizer needed to achieve a certain flexibility), low-temperature performance, thermal stability, and migration resistance. mdpi.comresearchgate.net For example, adipate-based plasticizers are known for providing excellent low-temperature characteristics in PVC applications. researchgate.netsu.se Polymeric plasticizers, due to their large molecular size, generally exhibit superior migration resistance compared to smaller monomeric plasticizers. diva-portal.org

From an environmental standpoint, attributes such as biodegradability and bioaccumulation potential are key considerations. nih.gov The bioaccumulation potential is often estimated using the octanol-water partition coefficient (LogKow). nih.govresearchgate.net Many alternative plasticizers, including adipates (LogKow 4.3–10.1) and terephthalates (LogKow 8.4), have LogKow values comparable to traditional phthalates (LogKow 7.5–10.4), indicating a potential for bioaccumulation. nih.govresearchgate.net In contrast, some bio-based plasticizers are designed for enhanced biodegradability. mdpi.comnih.gov For instance, esters of adipic acid have been shown to be non-toxic to various microorganisms with a biodegradation period of around 6 months. mdpi.com However, there is a recognized lack of comprehensive environmental and toxicological data for many emerging alternative plasticizers, highlighting a critical area for future research. nih.govacs.org

Table 3: Comparison of Physicochemical Properties for Plasticizer Classes

| Plasticizer Class | Typical LogKow Range | Key Functional Attribute | Source(s) |

| Phthalates | 7.5–10.4 | General-purpose, cost-effective | nih.govresearchgate.net |

| Adipates | 4.3–10.1 | Excellent low-temperature performance | researchgate.netnih.govresearchgate.net |

| Cyclohexanoates (e.g., DINCH) | ~10.0 | Substitute for DEHP | nih.govd-nb.inforesearchgate.net |

| Terephthalates | ~8.4 | Low volatility | nih.govresearchgate.net |

| Sebacates | 6.3–10.1 | Good low-temperature properties | nih.govresearchgate.net |

| Vegetable Oil Derivatives | 6.4–14.8 | Bio-based, variable properties | nih.govresearchgate.net |

| Phosphate Esters | 2.7–9.5 | Flame retardancy | nih.govresearchgate.net |

Regulatory Science and Policy Research Perspectives on Phthalates

Scientific Basis for Phthalate (B1215562) Risk Assessment Methodologies

The risk assessment for phthalates, including data-poor compounds like Isooctyl undecyl phthalate, is built on established scientific methodologies that allow regulators to make informed decisions. These methodologies often rely on grouping similar chemicals to leverage existing toxicological data.

Hazard Characterization Frameworks for Phthalate Ester Groupings

Hazard characterization for phthalate esters is rarely conducted on a chemical-by-chemical basis. Instead, regulatory and scientific bodies utilize frameworks that group phthalates based on structural similarities, physicochemical properties, and predicted biological activity. Phthalates are generally categorized by the length of their alkyl side chains, which influences their toxicological profiles. cpsc.gov For instance, some frameworks distinguish between low molecular weight phthalates (LMWPs) and high molecular weight phthalates (HMWPs). cpsc.govindustrialchemicals.gov.au

This grouping is critical for understanding potential hazards. For example, certain LMWPs have been associated with reproductive and developmental toxicity, leading to their regulation. healthandenvironment.orgnih.gov The hazard characterization process involves a weight-of-evidence approach, integrating data from in vivo animal studies, in vitro assays, and epidemiological studies where available. researchgate.net For a specific compound like this compound, its hazard profile would be initially estimated based on the group it belongs to, likely the HMWPs, pending chemical-specific data.

Use of Read-Across and Chemical Categories in Phthalate Assessment

Read-across is a cornerstone of modern chemical risk assessment, particularly for substances with limited experimental data. canada.ca This approach assumes that substances that are structurally similar will have comparable physicochemical properties and toxicological effects. canada.caecetoc.org In the context of phthalates, data from a well-studied phthalate (the source substance) can be used to predict the properties and potential hazards of a less-studied analogue (the target substance), such as this compound. nih.goveuropa.eu

The application of read-across is governed by the creation of chemical categories. europa.eu A category is a group of chemicals whose properties are likely to be similar or follow a predictable pattern due to their structural relationship. ecetoc.org The validity of a read-across argument depends on robust justification for the grouping and a clear understanding of how the chemicals' metabolism and mode of action relate to their structure. birmingham.ac.uk For this compound, its assessment would involve identifying suitable analogues within the high molecular weight phthalate category for which comprehensive data exists, allowing regulators to fill data gaps without the need for extensive new animal testing. canada.canih.gov

Evolution of International and National Regulatory Frameworks for Phthalates: An Academic Review

Regulatory frameworks for phthalates have evolved significantly over the past few decades, driven by accumulating scientific evidence and public health concerns. researchgate.netnih.gov These frameworks vary considerably across different jurisdictions, reflecting diverse legislative approaches and risk management priorities. researchgate.netnih.gov

Case Studies in Phthalate Delisting/Listing Decisions and their Scientific Underpinnings

The regulation of specific phthalates provides clear case studies on how scientific evidence shapes policy. A primary example is the restriction of Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl (B1604629) butyl phthalate (BBP) in many consumer products, particularly children's toys and childcare articles. cpsc.govaimplas.net

In the United States, the Consumer Product Safety Improvement Act (CPSIA) of 2008 explicitly banned these phthalates from such products based on evidence from animal studies indicating potential adverse effects on the reproductive system. researchgate.netcpsc.gov Similarly, the European Union, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, has classified several phthalates, including DEHP, DBP, BBP, and Diisobutyl phthalate (DIBP), as "Substances of Very High Concern" (SVHC) due to their reproductive toxicity. healthandenvironment.orgaimplas.net This listing triggers stringent regulatory obligations.

Conversely, decisions to delist or not regulate certain phthalates are also based on scientific evaluation. For instance, the U.S. Food and Drug Administration (FDA) in 2022 confirmed its withdrawal of authorization for many phthalates in food contact applications, not primarily due to direct safety findings, but because industry had voluntarily abandoned their use. useforesight.iofda.gov This highlights that market shifts, alongside scientific risk assessment, can underpin regulatory decisions. For a compound like this compound, its regulatory status would be determined by its structural similarity to listed or delisted substances and an assessment of its specific use patterns and exposure potential.

Impact of Scientific Research on Policy Development and Implementation

Scientific research is the fundamental driver of phthalate policy development. Epidemiological studies and human biomonitoring have demonstrated widespread human exposure to various phthalates, which has elevated public and regulatory concern. nih.govnih.gov Research linking certain phthalates to endocrine disruption has been particularly influential, prompting regulatory agencies to re-evaluate acceptable exposure levels. ehn.orgnih.govmdpi.com

The implementation of regulations often leads to measurable impacts on public exposure. Studies in Europe have shown that following the enactment of restrictions, human exposure to regulated phthalates decreased significantly. ehn.org However, this has also led to an increase in exposure to unregulated substitute chemicals, underscoring the need for ongoing research and adaptive policymaking. ehn.org Policy interventions, when grounded in comprehensive scientific data, have proven to be an effective tool for reducing exposure to potentially harmful chemicals. nih.govehn.org The body of scientific literature on phthalates as a class provides the context within which a lesser-known compound like this compound would be evaluated and potentially regulated.

Interactive Data Table: Comparison of International Regulations for Selected Phthalates

Phthalate Jurisdiction Regulation Summary Reference DEHP, DBP, BBP, DIBP European Union Restricted to <0.1% by weight in most consumer articles, including toys and food contact materials. Listed as Substances of Very High Concern (SVHC) under REACH. [1, 32] DEHP, DBP, BBP United States Permanently banned in any amount greater than 0.1% in children's toys and certain child care articles under the CPSIA. europa.eu DINP, DIDP, DNOP European Union Restricted to <0.1% by mass in toys and childcare articles that can be placed in the mouth. cpsc.gov DINP, DIBP, DPENP, DHEXP, DCHP United States Interim ban in any amount greater than 0.1% in children's toys and child care articles that can be placed in the mouth. nih.gov DEHP, DBP, BBP China Prohibited in cosmetics. Restricted in plastic toys to <0.1% of the material composition. healthandenvironment.org

Future Directions in Phthalate Research for Regulatory Science

The field of regulatory science for phthalates continues to evolve, with several key areas identified for future research. A primary focus is on the assessment of cumulative risk from exposure to multiple phthalates and other chemicals with similar modes of action. epa.gov Traditional risk assessments have often focused on single substances, but humans are exposed to complex mixtures. Developing methodologies to adequately assess the risk of these chemical mixtures is a priority for regulatory bodies.

Another critical area is the evaluation of phthalate substitutes. ehn.org As legacy phthalates are phased out due to regulation, a variety of alternative plasticizers are being introduced. foodpackagingforum.org There is a pressing need for comprehensive toxicological data on these substitutes to ensure they are safer and to avoid "regrettable substitutions," where a restricted chemical is replaced by another with unknown or potentially greater hazards.

Finally, there is a need for continued research to refine and validate non-animal testing strategies, such as in vitro and in silico models, to support read-across and grouping approaches. nih.gov These methods can provide faster, more efficient ways to screen chemicals for potential hazards and can strengthen the evidence base for regulatory decision-making, which is especially important for assessing the risks of the many phthalates for which limited data, as in the case of this compound, are available. nih.govresearchgate.net

Methodological Advancements for Exposure and Effects Assessment